4-Chloro-3,5-dimethylbenzaldehyde

Descripción general

Descripción

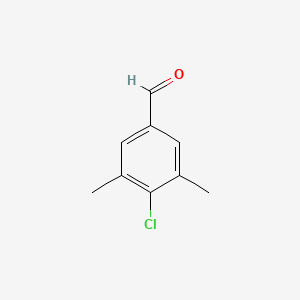

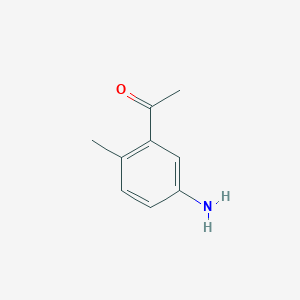

4-Chloro-3,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9ClO. It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dimethylbenzaldehyde consists of a benzene ring with two methyl groups, a chlorine atom, and an aldehyde group attached to it . The molecular weight is 168.62 g/mol.Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

A study by Hu et al. (2010) details a highly efficient synthetic method for preparing 3,4-dimethylbenzaldehyde from o-xylene in aqueous media, which could potentially be applied to the synthesis of related compounds such as 4-Chloro-3,5-dimethylbenzaldehyde. This method enhances yield and offers an efficient work-up procedure, showcasing the versatility of dimethylbenzaldehydes in synthetic chemistry (Hu, Lu, Liu, Wei, & Liu, 2010).

Biocatalysis and Green Chemistry

Research by Bühler et al. (2003) demonstrates the use of the two-liquid phase concept to develop a whole cell biocatalytic system for the oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. This study underscores the potential for environmentally friendly and efficient production methods for dimethylbenzaldehydes, including 4-Chloro-3,5-dimethylbenzaldehyde, through biocatalysis (Bühler, Bollhalder, Hauer, Witholt, & Schmid, 2003).

Materials Science and Chemical Properties

An investigation by Boldron et al. (2005) into copper-mediated selective oxidation of C-H bonds highlights the importance of substituted hydroxybenzaldehydes as feedstock materials for industries such as pharmaceuticals and perfumery. This research could imply the relevance of functionalized dimethylbenzaldehydes, including 4-Chloro-3,5-dimethylbenzaldehyde, in the synthesis of valuable intermediates for drug preparation and other applications (Boldron, Gamez, Tooke, Spek, & Reedijk, 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-3,5-dimethylbenzaldehyde is likely to be organic compounds containing nucleophilic nitrogen or oxygen atoms . These targets play a crucial role in various biochemical reactions, particularly those involving the formation of oximes and hydrazones .

Mode of Action

4-Chloro-3,5-dimethylbenzaldehyde, being an aldehyde, can react with nucleophiles such as hydroxylamine or hydrazine to form oximes or hydrazones . In these reactions, the oxygen atom can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The interaction of 4-Chloro-3,5-dimethylbenzaldehyde with its targets affects the pathways involved in the formation of oximes and hydrazones . These pathways have downstream effects on various biochemical processes, including the regulation of ketone concentrations in the system .

Result of Action

The molecular and cellular effects of 4-Chloro-3,5-dimethylbenzaldehyde’s action are primarily related to its ability to form oximes and hydrazones . These compounds can have various effects depending on their specific structures and the context in which they are formed.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 4-Chloro-3,5-dimethylbenzaldehyde. For instance, the rate and extent of its reactions with nucleophiles can be affected by the pH of the environment .

Propiedades

IUPAC Name |

4-chloro-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEPDQODIYNDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,5-dimethylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine;hydrochloride](/img/structure/B1647479.png)

![N-[4-[4-amino-7-(4-oxocyclohexyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B1647508.png)

![4-Methoxy-7-(pyrazin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1647518.png)

![N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B1647532.png)